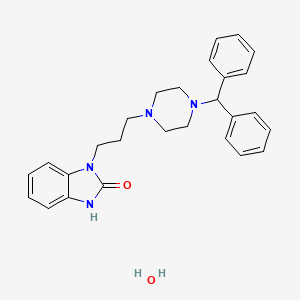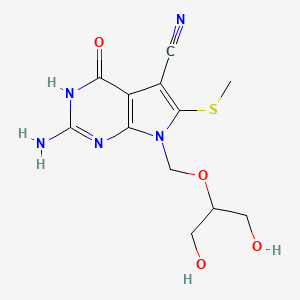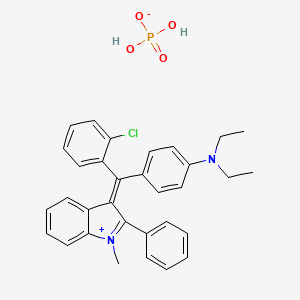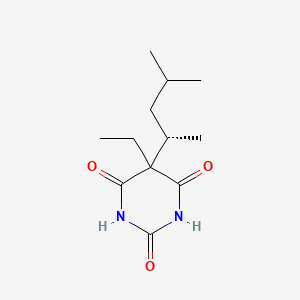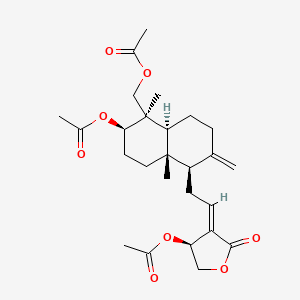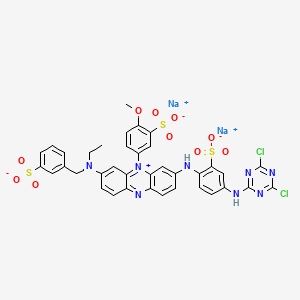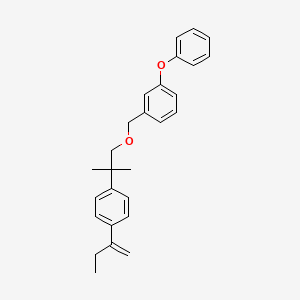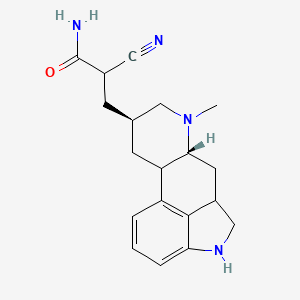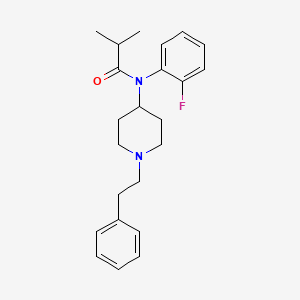
Ortho-fluoroisobutyryl fentanyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ortho-fluoroisobutyryl fentanyl is a synthetic opioid analgesic that is structurally related to fentanyl. It is known for its potent analgesic properties and has been categorized as a Schedule I controlled substance in the United States . The compound’s IUPAC name is N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide . It is often used in research and forensic applications due to its high potency and the need to understand its effects and potential risks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ortho-fluoroisobutyryl fentanyl typically involves the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a common structure in many fentanyl analogs.
Introduction of the Fluorophenyl Group:
Formation of the Isobutyramide Group: Finally, the isobutyramide group is introduced by reacting the intermediate with isobutyryl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ortho-fluoroisobutyryl fentanyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are often studied for their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Ortho-fluoroisobutyryl fentanyl is used in various scientific research applications, including:
Wirkmechanismus
Ortho-fluoroisobutyryl fentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, which in turn inhibit adenylate cyclase, reducing the levels of cyclic AMP (cAMP). The decrease in cAMP levels leads to a reduction in the release of neurotransmitters such as noradrenaline, resulting in analgesia and sedation . The compound’s high affinity for the mu-opioid receptor is responsible for its potent analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Ortho-fluoroisobutyryl fentanyl is similar to other fentanyl analogs such as:
4-Fluoroisobutyrylfentanyl: This compound is a structural isomer of this compound and has similar analgesic properties.
Orthofluorofentanyl: Another analog with a fluorine atom in the ortho position, known for its potent opioid effects.
Furanylfentanyl: A fentanyl analog with a furan ring, known for its high potency and similar pharmacological effects.
The uniqueness of this compound lies in its specific structural modifications, which result in distinct pharmacological properties and metabolic pathways .
Eigenschaften
CAS-Nummer |
2351142-33-9 |
|---|---|
Molekularformel |
C23H29FN2O |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H29FN2O/c1-18(2)23(27)26(22-11-7-6-10-21(22)24)20-13-16-25(17-14-20)15-12-19-8-4-3-5-9-19/h3-11,18,20H,12-17H2,1-2H3 |
InChI-Schlüssel |
NEWBKHYGTFTPMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B12777498.png)
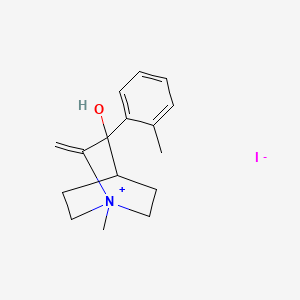
![(E)-but-2-enedioic acid;2-(dimethylamino)ethyl (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B12777526.png)
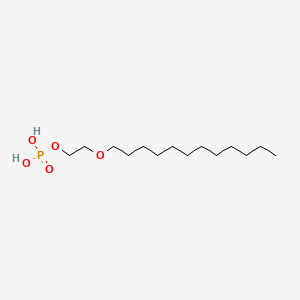
![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)
